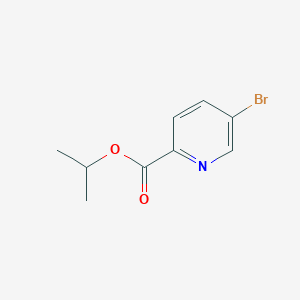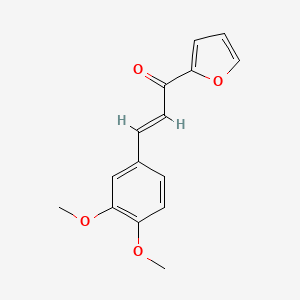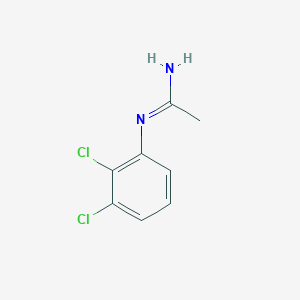![molecular formula C9H14O2 B6332741 (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 811836-44-9](/img/structure/B6332741.png)
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
“(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound that is part of the class of organic compounds known as carboxylic acids . It is a derivative of the parent compound "1-Azabicyclo [2.2.2]octane-2-carboxylic acid hydrochloride" .
Synthesis Analysis
The synthesis of “this compound” and its derivatives involves complex organic reactions . For instance, 1,4-diazabicyclo [2.2.2]octane (DABCO) is frequently used as a base, catalyst, and reagent in organic chemistry . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic framework, which is a structure formed by two fused rings . The InChI code for this compound is 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and depend on the specific conditions of the reaction . For example, a ruthenium-based photoredox catalyst in combination with a substoichiometric amount of DABCO can efficiently catalyze dual decarboxylative couplings .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 168.19 . The compound is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .Scientific Research Applications
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid has been studied extensively due to its potential applications in the fields of medicine and biochemistry. It has been used in the synthesis of various drugs, such as antibiotics, antifungal agents, and anti-inflammatory agents. This compound has also been used in the synthesis of various polymers, such as polyurethanes and polyamides. Additionally, this compound has been used in the synthesis of various peptides, such as peptide hormones and peptide antibiotics.
Mechanism of Action
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid has been found to interact with various cellular targets in order to produce its biochemical and physiological effects. This compound has been found to interact with various enzyme targets, such as proteases, glycosidases, and phosphatases. Additionally, this compound has been found to interact with various receptor targets, such as G-protein coupled receptors and nuclear receptors.
Biochemical and Physiological Effects
This compound has been found to produce a variety of biochemical and physiological effects. This compound has been found to modulate the activity of various enzymes and receptors, which can lead to changes in cell signaling pathways. Additionally, this compound has been found to modulate the expression of various genes, which can lead to changes in gene expression. This compound has also been found to modulate the activity of various hormones, which can lead to changes in physiological processes.
Advantages and Limitations for Lab Experiments
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid has several advantages and limitations when used in lab experiments. One advantage of using this compound in lab experiments is that it is a natural compound, which makes it easier to obtain and use in experiments. Additionally, this compound is relatively stable and can be easily stored for long periods of time. However, this compound is a relatively small molecule, which can make it difficult to detect in certain experiments. Additionally, this compound can be difficult to synthesize in certain experiments due to its complex structure.
Future Directions
The potential applications of (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid are vast and numerous. One potential application of this compound is in the development of new drugs. This compound has been found to interact with various cellular targets, which can be used to develop new drugs with specific effects. Additionally, this compound can be used in the development of new polymers and peptides, which can be used in a variety of applications. Finally, this compound can be used in the development of new gene therapies, which can be used to treat a variety of diseases.
Safety and Hazards
The safety information for “(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid” indicates that it is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
(2S)-bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-RRQHEKLDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)










![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
